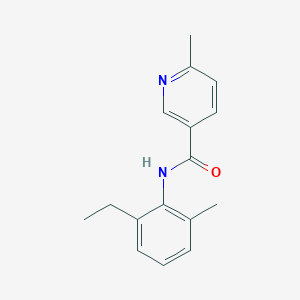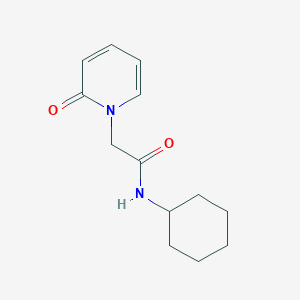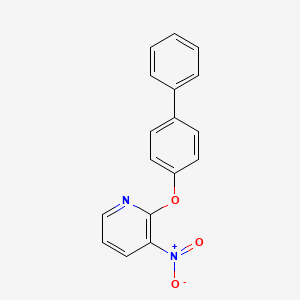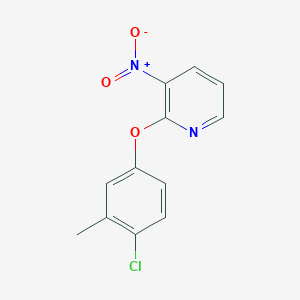![molecular formula C16H22N2O2 B7457974 N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide, commonly known as MPCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCCA is a white crystalline powder that is soluble in water and organic solvents. This chemical compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of MPCCA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPCCA has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPCCA has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. MPCCA has also been shown to reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent. Additionally, MPCCA has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPCCA in lab experiments is its high purity and solubility in water and organic solvents. This makes it easy to use in a variety of experimental setups. However, one limitation of using MPCCA is its potential toxicity, particularly at high doses. Careful consideration should be given to the use of MPCCA in experimental settings to ensure the safety of researchers and study participants.
Orientations Futures
There are several potential future directions for the study of MPCCA. One area of interest is the development of MPCCA-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MPCCA and to identify potential targets for its use. Finally, more research is needed to fully understand the potential benefits and limitations of MPCCA in experimental settings.
Méthodes De Synthèse
The synthesis of MPCCA involves the reaction of 4-methylpiperidine-1-carboxylic acid with 4-(chloromethyl)benzophenone in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form MPCCA. This synthesis method has been optimized to produce high yields of MPCCA with high purity.
Applications De Recherche Scientifique
MPCCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPCCA has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal studies.
Propriétés
IUPAC Name |
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-18(10-8-12)16(20)15-5-3-14(4-6-15)11-17-13(2)19/h3-6,12H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSHQIBNXSXOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)



![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)